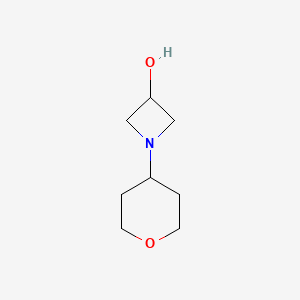

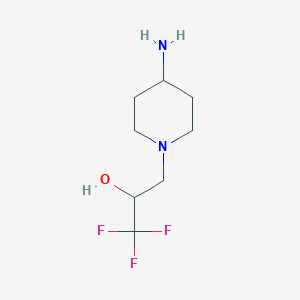

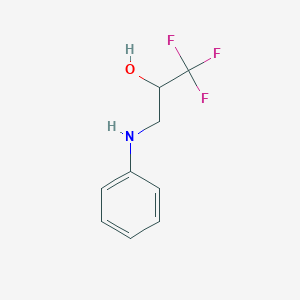

![molecular formula C11H12ClNO2 B1469216 1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1343314-73-7](/img/structure/B1469216.png)

1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid

Descripción general

Descripción

Azetidines are four-membered nitrogen-containing heterocycles that are important in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .

Synthesis Analysis

Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .

Molecular Structure Analysis

Azetidines are four-membered heterocycles . The well-defined, three-dimensional structure of these sp3-rich scaffolds provides access to unique chemical space .

Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This strain translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Physical And Chemical Properties Analysis

Azetidines are four-membered nitrogen-containing heterocycles . They are significantly more stable than related aziridines .

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Azetidine derivatives, including 1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid, are valuable in pharmaceutical research due to their structural similarity to natural bioactive compounds. They are often used in the synthesis of novel drugs with potential therapeutic applications, such as enzyme inhibitors or receptor modulators. The unique structure of azetidine-based compounds allows for selective interaction with biological targets, which is crucial for the development of new medications with fewer side effects .

Agrochemical Development

In agrochemical research, azetidine derivatives serve as precursors for creating new compounds with herbicidal, fungicidal, or insecticidal properties. The chlorophenyl group in particular can enhance the bioactivity of these compounds, making them effective against a wide range of agricultural pests and diseases .

Peptide Synthesis

The carboxylic acid functionality of 1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid makes it suitable for peptide synthesis. It can be incorporated into peptides as a non-natural amino acid, potentially leading to the development of peptides with novel properties for therapeutic or biotechnological applications .

Antibacterial Agents

Azetidines are structurally related to β-lactams, a class of antibiotics that includes penicillins and cephalosporins. Research into azetidine derivatives could lead to the discovery of new antibacterial agents that are effective against drug-resistant bacteria, addressing the growing concern of antibiotic resistance .

Chemical Synthesis Methodology

The azetidine ring system is a versatile building block in organic synthesis. It can undergo various chemical reactions, such as ring expansion or contraction, to yield a diverse array of heterocyclic compounds. This makes it a valuable tool for developing new synthetic methodologies .

Material Science

Azetidine derivatives can be used in material science to create polymers with unique properties. The rigidity of the azetidine ring can impart thermal stability and mechanical strength to polymers, which could be beneficial in the production of high-performance materials .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(2-chlorophenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-10-4-2-1-3-8(10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUJNESHPORCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

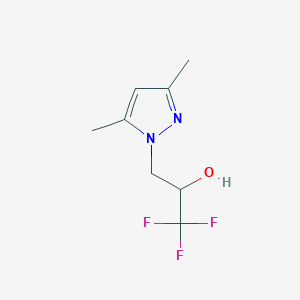

![1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B1469138.png)

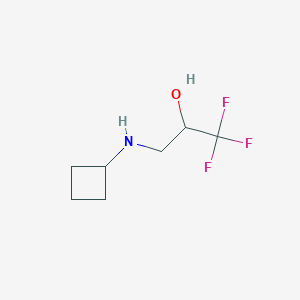

![1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B1469142.png)

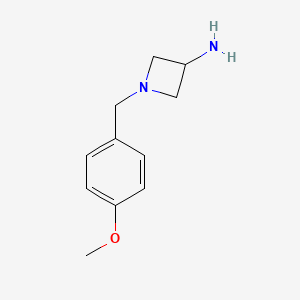

![1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol](/img/structure/B1469149.png)

![1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1469152.png)